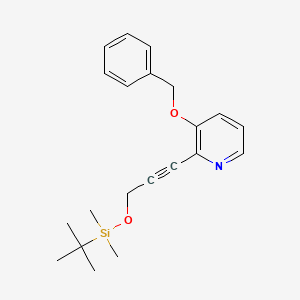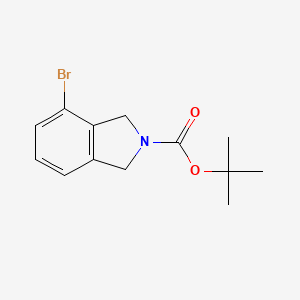
Tert-Butyl-4-bromisoindolin-2-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-bromoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 . It is used for various research and development purposes .
Physical and Chemical Properties Analysis
Tert-butyl 4-bromoisoindoline-2-carboxylate has a molecular weight of 298.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthese biologisch aktiver Verbindungen
Tert-Butyl-4-bromisoindolin-2-carboxylat: dient als Vorläufer bei der Synthese von Naturprodukten wie Indiacen A und Indiacen B . Diese Verbindungen wurden als Träger einer Reihe biologischer Aktivitäten identifiziert, darunter Antitumor-, Entzündungshemmende- und Schmerzmittel-Eigenschaften .
Entwicklung von Entzündungshemmern
Die Rolle der Verbindung bei der Synthese von Indolderivaten, die für ihre entzündungshemmenden Eigenschaften bekannt sind, macht sie wertvoll für die Entwicklung neuer Entzündungshemmer .
Krebsforschung
Indolderivate, die aus This compound synthetisiert werden, werden auf ihre potenziellen Antitumoraktivitäten untersucht. Dazu gehört die Erforschung ihrer zytotoxischen Wirkungen auf Krebszellen .
Neuropharmakologische Anwendungen
Aufgrund seiner Rolle bei der Synthese von Verbindungen mit Antipsychotischen und Schmerzstillenden Wirkungen, spielt diese Chemikalie eine wichtige Rolle in der neuropharmakologischen Forschung .
Enzyminhibitionstudien
Die Verbindung wird zur Synthese von Indolderivaten verwendet, die als 5-Lipoxygenase-Inhibitoren wirken. Dies ist von Bedeutung für Studien im Zusammenhang mit entzündlichen Erkrankungen und Enzyminhibition .
Entwicklung von Schmerzmitteln
Die Synthese von Schmerzmitteln aus This compound trägt zur Entwicklung neuer Schmerzmittel bei .
Chemische Forschung und Ausbildung
Als im Handel erhältliche Verbindung wird sie in der chemischen Ausbildung zum Unterrichten organischer Synthesetechniken und in der Forschung zur Entwicklung neuer synthetischer Methoden eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of isothiazoloquinolones and as inhibitors of dipeptidyl peptidase 8/9 (dpp8/9) .
Pharmacokinetics
The compound’s molecular weight (29818 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-bromoisoindoline-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . The pH of the environment could also affect the compound’s solubility and therefore its bioavailability and efficacy.
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCZVUVSPUKWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678779 | |
| Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-27-8 | |
| Record name | 1,1-Dimethylethyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1531146.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)
![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)
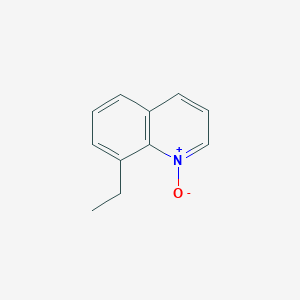
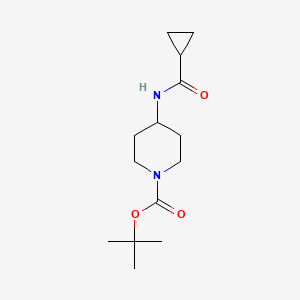
![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)
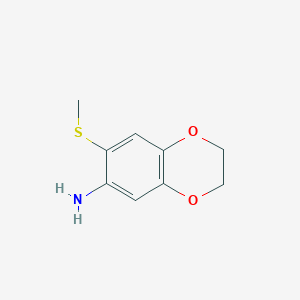
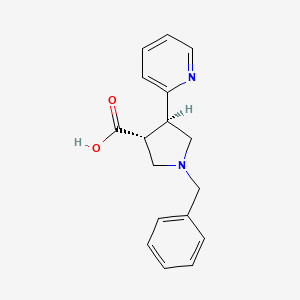
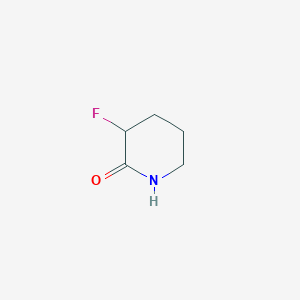
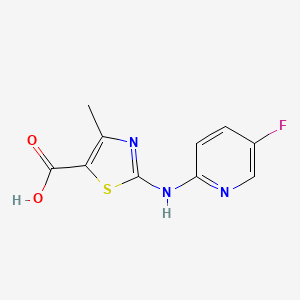
![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)
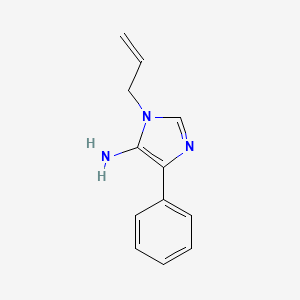
![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)
